4-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one
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Overview
Description
4-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a pyridazinone core. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which allows it to interact with various biological targets.
Preparation Methods
The synthesis of 4-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or other aldehydes.
Introduction of the piperazine ring: This step involves the reaction of the benzimidazole derivative with 4-(4-methoxyphenyl)piperazine under suitable conditions.
Formation of the pyridazinone core: This is achieved by cyclization reactions involving appropriate precursors and reagents.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
4-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles under suitable conditions, leading to various derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Due to its structural features, it can interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The benzimidazole moiety allows it to bind to enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole: Known for its antimicrobial activity.
3-chloro-1-{5-[(2-methyl-1H-benzimidazole-1-yl)methyl)-1,3,4-thiadiazol-2yl}-4-(substituted) phenylazettidine-2-ones: Exhibits antimicrobial properties.
The uniqueness of 4-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one lies in its combined structural features, which provide a broad spectrum of potential biological activities and applications.
Properties
Molecular Formula |
C23H23ClN6O2 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
4-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1-methylbenzimidazol-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C23H23ClN6O2/c1-27-19-6-4-3-5-18(19)26-23(27)30-22(31)21(24)20(15-25-30)29-13-11-28(12-14-29)16-7-9-17(32-2)10-8-16/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
WEKPXLDYOUSRJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3C(=O)C(=C(C=N3)N4CCN(CC4)C5=CC=C(C=C5)OC)Cl |
Origin of Product |
United States |
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